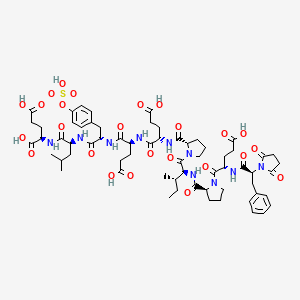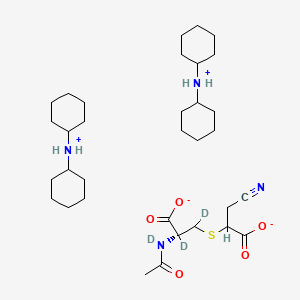
Dicyclohexylammonium N-acetyl-S-(1-carboxylato-2-cyanoethyl)-L-cysteinate-N,2,3-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylammonium N-acetyl-S-(1-carboxylato-2-cyanoethyl)-L-cysteinate-N,2,3-d3 is a useful research compound. Its molecular formula is C21H35N3O5S and its molecular weight is 444.605. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Formation and Metabolism Studies
Formation of Metabolites
The compound has been studied in the formation of metabolites like 2-hydroxypropylmercapturic acid from halogenated propanes in rats, indicating its role in metabolite synthesis and isolation (Barnsley, 1966).
Metabolism Research
Research on the metabolism of S-methyl-L-cysteine in rats, where derivatives like methylmercapturic acid were isolated as dicyclohexylammonium salts, underscores its application in biochemical metabolism studies (Sklan & Barnsley, 1968).
Structural and Chemical Analysis
Structural Chemistry
Studies involving the structural analysis of organotin carboxylates, where dicyclohexylammonium compounds are synthesized and analyzed, highlight its use in understanding molecular structures (Ng et al., 1997).
Crystallography and Chemical Properties
Investigations into the crystal structure of various dicyclohexylammonium compounds provide insights into their chemical properties and potential applications (Ng, Das, & Tiekink, 1991).
Biochemical Applications
Biochemical Toxicity Studies
Its use in isolating premercapturic acids from the urine of animals dosed with chlorobenzene and bromobenzene indicates its relevance in studying biochemical toxicity and metabolite formation (Gillham & Young, 1968).
Corrosion Inhibition Research
Studies on the inhibition of corrosion of mild steel by derivatives of L-Cysteine, where N-Acetyl-L-Cysteine is used, demonstrate its potential in corrosion research and material science (Fu et al., 2011).
特性
IUPAC Name |
2-[(2R)-2-[acetyl(deuterio)amino]-2-carboxylato-1,2-dideuterioethyl]sulfanyl-3-cyanopropanoate;dicyclohexylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H23N.C9H12N2O5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-6(8(13)14)4-17-7(2-3-10)9(15)16/h2*11-13H,1-10H2;6-7H,2,4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;;6-,7?/m..0/s1/i;;4D,6D/hD/t;;4?,6-,7? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJHBLABSISGS-QVDGNWAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CC#N)C(=O)[O-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([C@@]([2H])(C(=O)[O-])N([2H])C(=O)C)SC(CC#N)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)

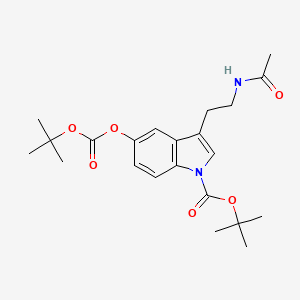


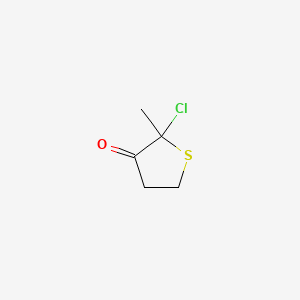
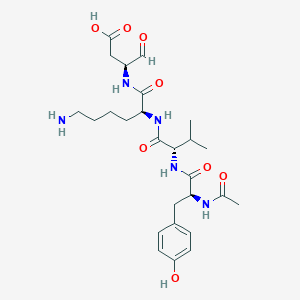
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

